REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9]>CCCCCC>[C:3]1([C:4]2([CH:5]=[O:1])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:2]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
2
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.044 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a 250 ml (3-necked, round bottom) flask equipped with a nitrogen inlet tube
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCCC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |